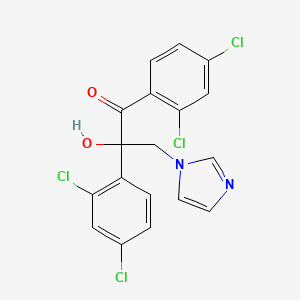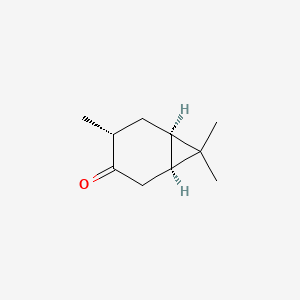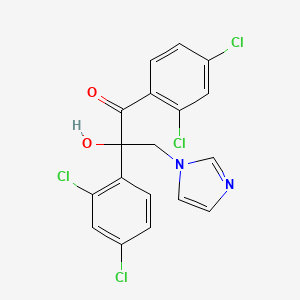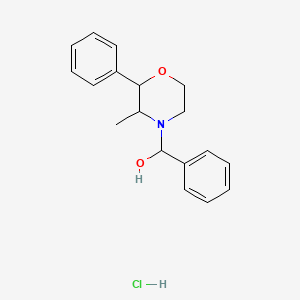
3-Methyl-2-phenyl-4-(phenylmethyl)morpholin-1-ol hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methyl-2-phenyl-4-(phenylmethyl)morpholin-1-ol hydrochloride is a chemical compound with the molecular formula C18H23ClNO2 It is a morpholine derivative, characterized by the presence of a morpholine ring substituted with methyl, phenyl, and phenylmethyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-2-phenyl-4-(phenylmethyl)morpholin-1-ol hydrochloride typically involves the reaction of appropriate starting materials under controlled conditions. One common synthetic route involves the reaction of 3-methylmorpholine with benzyl chloride and phenylmagnesium bromide. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The product is then purified using recrystallization or chromatography techniques.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions in batch or continuous flow reactors. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity. The final product is typically obtained as a hydrochloride salt to enhance its stability and solubility.
Analyse Des Réactions Chimiques
Types of Reactions
3-Methyl-2-phenyl-4-(phenylmethyl)morpholin-1-ol hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The phenyl and phenylmethyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as halogens (e.g., bromine, chlorine) or nucleophiles (e.g., hydroxide, cyanide) are used under appropriate conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted morpholine derivatives.
Applications De Recherche Scientifique
3-Methyl-2-phenyl-4-(phenylmethyl)morpholin-1-ol hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 3-Methyl-2-phenyl-4-(phenylmethyl)morpholin-1-ol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Phenylmorpholine: Lacks the methyl and phenylmethyl substitutions, resulting in different chemical and biological properties.
4-Benzylmorpholine: Similar structure but lacks the methyl and phenyl substitutions on the morpholine ring.
3-Methylmorpholine: Lacks the phenyl and phenylmethyl substitutions, leading to different reactivity and applications.
Uniqueness
3-Methyl-2-phenyl-4-(phenylmethyl)morpholin-1-ol hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.
Propriétés
Numéro CAS |
94200-16-5 |
|---|---|
Formule moléculaire |
C18H22ClNO2 |
Poids moléculaire |
319.8 g/mol |
Nom IUPAC |
(3-methyl-2-phenylmorpholin-4-yl)-phenylmethanol;hydrochloride |
InChI |
InChI=1S/C18H21NO2.ClH/c1-14-17(15-8-4-2-5-9-15)21-13-12-19(14)18(20)16-10-6-3-7-11-16;/h2-11,14,17-18,20H,12-13H2,1H3;1H |
Clé InChI |
GGKZHGHNXDPLSB-UHFFFAOYSA-N |
SMILES canonique |
CC1C(OCCN1C(C2=CC=CC=C2)O)C3=CC=CC=C3.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


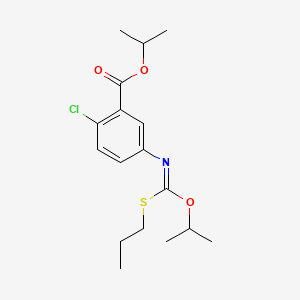
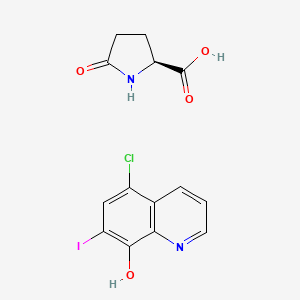
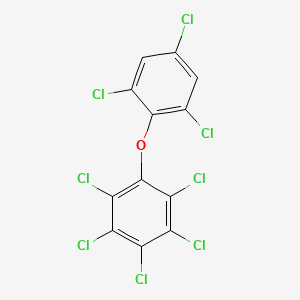

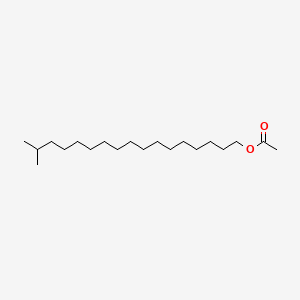

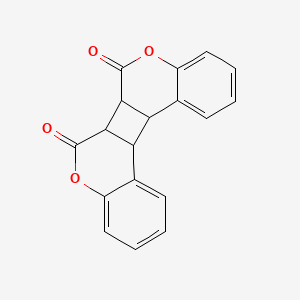
![4-chloro-2-cyclohexylphenolate;[dichloro(phenyl)methyl]-dodecyl-dimethylazanium](/img/structure/B12692118.png)
